Trofinetide

Description

Properties

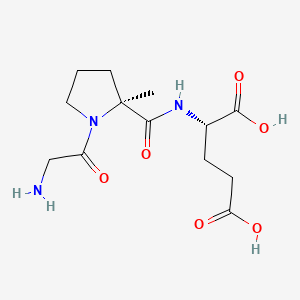

IUPAC Name |

(2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSXWGRAOZQTEY-SDBXPKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336041 | |

| Record name | Trofinetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853400-76-7 | |

| Record name | Trofinetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853400767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trofinetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trofinetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(2S)-1-(aminoacetyl)-2-methylpyrrolidin-2-yl]carbonyl}amino)pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROFINETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2ME8F52QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trofinetide in Rett Syndrome: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trofinetide (Daybue™) is the first FDA-approved treatment for Rett syndrome, a rare and severe neurodevelopmental disorder. This document provides an in-depth technical overview of this compound's mechanism of action, drawing from key preclinical and clinical studies. This compound, a synthetic analog of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1), known as glycine-proline-glutamate (GPE), is believed to exert its therapeutic effects through a multi-faceted approach. Its proposed mechanisms include the modulation of synaptic function, reduction of neuroinflammation, and support of glial cell health, all of which are compromised in Rett syndrome. This guide summarizes the core scientific evidence, presents quantitative data in a structured format, details the experimental protocols from pivotal studies, and provides visual representations of the key pathways and workflows.

Introduction to Rett Syndrome and the Role of MECP2

Rett syndrome is primarily caused by mutations in the MECP2 gene, which encodes the methyl-CpG-binding protein 2. This protein is crucial for normal brain development and function, acting as a transcriptional regulator that influences the expression of numerous genes. The loss of functional MeCP2 protein leads to a cascade of downstream effects, including impaired synaptic plasticity, dendritic arborization, and increased oxidative stress and neuroinflammation. These pathological changes manifest as a period of developmental regression followed by a lifetime of profound neurological and physical impairments.

This compound: From a Synthetic Peptide to a Targeted Therapy

This compound is a synthetic analog of GPE with improved metabolic stability and oral bioavailability. The rationale for its development stemmed from preclinical evidence demonstrating that GPE could partially reverse Rett syndrome-like symptoms in Mecp2 mutant mice. This compound is thought to mimic and enhance the neuroprotective functions of the native IGF-1 signaling pathway in the brain.

Core Mechanism of Action

While the complete mechanism of action is still under investigation, extensive research points to three primary areas of impact: modulation of synaptic function, reduction of neuroinflammation, and regulation of glial cell activity.

Modulation of Synaptic Function and Plasticity

Preclinical studies in Mecp2 mutant mice have shown that this compound's precursor, GPE, can partially restore synaptic structure and function. This includes increasing dendritic spine density and enhancing the expression of key synaptic proteins like postsynaptic density protein 95 (PSD-95).[1] These effects are thought to be mediated through the IGF-1 receptor and its downstream signaling pathways, including the PI3K-Akt and MAPK pathways, which are critical for neuronal growth, survival, and synaptic plasticity.

Reduction of Neuroinflammation

Neuroinflammation, characterized by the overactivation of microglia and astrocytes, is a key pathological feature of Rett syndrome. This compound has been shown to reduce the production of pro-inflammatory cytokines in the brain.[2] This anti-inflammatory effect is hypothesized to be achieved by inhibiting the activation of glial cells and modulating their release of inflammatory mediators.

Regulation of Glial Cell Activity

Glial cells, including astrocytes and microglia, play a critical role in maintaining a healthy neuronal environment. In Rett syndrome, these cells become dysfunctional, contributing to the overall pathology. This compound is believed to help normalize glial function, thereby restoring a more supportive environment for neurons.

Signaling Pathways Implicated in this compound's Action

The neurotrophic effects of this compound are largely attributed to its interaction with the IGF-1 signaling pathway. The binding of this compound (or native IGF-1/GPE) to the IGF-1 receptor triggers a cascade of intracellular events.

Figure 1: Proposed signaling pathways of this compound in Rett syndrome.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound in Rett syndrome have been evaluated in a series of clinical trials, most notably the Phase 3 LAVENDER study and its open-label extensions, LILAC and LILAC-2.

Table 1: Efficacy Results from the Phase 3 LAVENDER Study (12 weeks)

| Endpoint | This compound (n=93) | Placebo (n=94) | p-value | Effect Size (Cohen's d) |

| Change from Baseline in Rett Syndrome Behaviour Questionnaire (RSBQ) Total Score | -4.9 | -1.7 | 0.0175 | 0.37 |

| Clinical Global Impression-Improvement (CGI-I) Score at Week 12 | 3.5 | 3.8 | 0.0030 | 0.47 |

| Change from Baseline in Communication and Symbolic Behavior Scales Developmental Profile Infant-Toddler Checklist (CSBS-DP-IT) Social Composite Score | -0.1 | -1.1 | 0.0064 | 0.43 |

Data from Neul et al., 2023.[3]

Table 2: Long-Term Efficacy from the LILAC Open-Label Extension Study

| Endpoint | LILAC (40 weeks) | LILAC-2 (up to 104 weeks) |

| Mean Change from LAVENDER Baseline in RSBQ Total Score (former this compound group) | -7.3 | -9.8 |

| Mean Change from LAVENDER Baseline in RSBQ Total Score (former Placebo group) | -7.0 | -13.8 |

Data from Acadia Pharmaceuticals Inc.[4][5]

Table 3: Safety and Tolerability from the LAVENDER Study

| Adverse Event | This compound (n=93) | Placebo (n=94) |

| Diarrhea | 80.6% | 19.1% |

| Vomiting | 26.9% | 9.6% |

| Serious Adverse Events | 3.2% | 3.2% |

| Discontinuation due to Adverse Events | 17.2% | 2.1% |

Data from Neul et al., 2023.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key preclinical and clinical studies that form the basis of our understanding of this compound's mechanism of action.

Preclinical Studies in Mecp2 Mutant Mice (Tropea et al., 2009, PNAS)

This foundational study utilized a Mecp2-null mouse model to investigate the effects of GPE, the parent compound of this compound.

-

Animal Model: Mecp2 mutant mice (B6.129P2(C)-Mecp2tm1.1Bird/J) were used as a model for Rett syndrome.

-

Drug Administration: GPE was administered via daily intraperitoneal injections.

-

Dendritic Spine Analysis:

-

Golgi-Cox Staining: Brains were processed using the FD Rapid GolgiStain™ Kit. 250 µm thick sections were cut and mounted.

-

Imaging: Images of pyramidal neurons in the motor cortex were acquired using a Zeiss transmitted light microscope.

-

Quantification: The density of dendritic spines was manually counted along defined lengths of dendrites.

-

-

Immunohistochemistry for Synaptic Proteins:

-

Tissue Preparation: Mice were transcardially perfused with 4% paraformaldehyde. Brains were sectioned at 40 µm.

-

Staining: Sections were incubated with primary antibodies against PSD-95, followed by fluorescently labeled secondary antibodies.

-

Analysis: The intensity of PSD-95 immunofluorescence in the motor cortex was quantified using imaging software.

-

-

Electrophysiology:

-

Slice Preparation: Acute coronal slices of the sensorimotor cortex were prepared from P28-32 mice.

-

Recordings: Whole-cell patch-clamp recordings were performed on layer 5 pyramidal neurons to measure spontaneous excitatory postsynaptic currents (sEPSCs).

-

Analysis: The frequency and amplitude of sEPSCs were analyzed to assess synaptic function.

-

Figure 2: General workflow for preclinical evaluation of this compound.

Clinical Trial Protocols (LAVENDER Study - NCT04181723)

The LAVENDER study was a pivotal Phase 3, randomized, double-blind, placebo-controlled trial.

-

Study Population: 187 female patients with Rett syndrome, aged 5 to 20 years.

-

Inclusion Criteria: Confirmed MECP2 mutation, stable seizure pattern.

-

Exclusion Criteria: Treatment with insulin, significant cardiovascular, renal, or hepatic disease.

-

Intervention: Twice-daily oral administration of this compound or placebo for 12 weeks. Dosing was weight-based.

-

Co-Primary Efficacy Endpoints:

-

Rett Syndrome Behaviour Questionnaire (RSBQ): A 45-item caregiver-completed questionnaire assessing the severity of Rett syndrome symptoms.

-

Clinical Global Impression-Improvement (CGI-I): A 7-point scale rated by the clinician to assess overall improvement.

-

-

Key Secondary Endpoint:

-

Communication and Symbolic Behavior Scales Developmental Profile™ Infant-Toddler Checklist (CSBS-DP-IT) - Social Composite Score: A caregiver-reported measure of communication skills.

-

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Conclusion

This compound represents a significant advancement in the treatment of Rett syndrome, offering the first approved therapy that targets the core symptoms of the disorder. Its mechanism of action, while not fully elucidated, is strongly linked to the modulation of the IGF-1 signaling pathway, leading to improved synaptic function, reduced neuroinflammation, and better-regulated glial cell activity. The robust data from the LAVENDER and LILAC clinical trials demonstrate its efficacy in improving key behavioral and communication deficits in individuals with Rett syndrome. Further research will continue to refine our understanding of its precise molecular interactions and long-term benefits. This technical guide provides a comprehensive overview of the current knowledge to support ongoing research and development in the field.

References

- 1. Cell-Genotype Specific Effects of Mecp2 Mutation on Spontaneous and Nicotinic Acetylcholine Receptor-Evoked Currents in Medial Prefrontal Cortical Pyramidal Neurons in Female Rett Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NNZ-2566 treatment inhibits neuroinflammation and pro-inflammatory cytokine expression induced by experimental penetrating ballistic-like brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. neurology.org [neurology.org]

Unraveling the Molecular Efficacy of Trofinetide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the underlying molecular pathways driving the efficacy of trofinetide, the first FDA-approved treatment for Rett syndrome. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical findings to illuminate the compound's mechanism of action, focusing on its influence on synaptic function, neuroinflammation, and key intracellular signaling cascades.

Introduction: this compound, a Synthetic Analog of GPE

This compound is a synthetic analog of glycine-proline-glutamate (GPE), a naturally occurring tripeptide cleaved from the N-terminus of insulin-like growth factor-1 (IGF-1).[1][2] While IGF-1 itself has shown neuroprotective properties, its therapeutic potential is limited. GPE was identified as a neuroactive component of IGF-1, but its rapid degradation in the body posed a challenge for clinical development. This compound was engineered to be a more stable and orally bioavailable analog of GPE, allowing for sustained therapeutic effects. The precise mechanism of action of this compound is still under investigation, but it is understood to exert its effects through a multi-faceted approach, primarily by modulating neuroinflammation and supporting synaptic function.

Core Molecular Pathways of this compound Efficacy

This compound's therapeutic effects are believed to stem from its ability to concurrently address two of the core pathophysiological hallmarks of Rett syndrome: synaptic dysfunction and neuroinflammation.

Modulation of Synaptic Structure and Function

Rett syndrome is characterized by deficits in synaptic maturation and plasticity. Preclinical studies in mouse models of Rett syndrome and Fragile X syndrome have demonstrated this compound's ability to ameliorate these deficits.

-

Increased Synaptic Protein Expression: Studies in MeCP2 mutant mice, a model for Rett syndrome, have shown that treatment with a peptide fragment of IGF-1, the parent molecule of GPE, leads to an increase in the postsynaptic density protein 95 (PSD-95). In preclinical models of Fragile X syndrome, this compound (NNZ-2566) has been shown to normalize the expression of synaptic proteins.

-

Enhanced Dendritic Spine Density: MeCP2 mutant mice exhibit reduced dendritic spine density, which is a structural correlate of synaptic connectivity. Treatment with an active peptide fragment of IGF-1 has been shown to partially restore dendritic spine density in these animals. Similarly, in the fmr1 knockout mouse model of Fragile X syndrome, this compound treatment normalized aberrant dendritic spine density.

Attenuation of Neuroinflammation

Neuroinflammation, driven by reactive glial cells (microglia and astrocytes), is a key contributor to the pathology of neurodevelopmental disorders. This compound has demonstrated significant anti-inflammatory effects in preclinical models.

-

Modulation of Microglial and Astrocyte Activity: this compound is thought to normalize the function of microglia and astrocytes, the primary immune cells of the brain. In a model of penetrating ballistic-like brain injury (PBBI), this compound (NNZ-2566) treatment led to a significant upregulation of Activating Transcription Factor 3 (ATF3), a key regulator of the inflammatory response, in microglia, astrocytes, and neurons.

-

Reduction of Pro-inflammatory Cytokines: this compound has been shown to reduce the levels of pro-inflammatory cytokines. In a mouse model of Alzheimer's disease, this compound treatment significantly decreased the serum levels of TNF-α, IL-1β, and IL-6.

Intracellular Signaling Cascades Modulated by this compound

This compound's effects on synaptic function and neuroinflammation are mediated by its influence on critical intracellular signaling pathways.

IGF-1 Receptor and Downstream Pathways

As an analog of a fragment of IGF-1, this compound's actions are hypothesized to be mediated, at least in part, through the IGF-1 receptor and its downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and synaptic plasticity. In the fmr1 knockout mouse model of Fragile X syndrome, which exhibits overactive Akt signaling, treatment with this compound normalized the phosphorylation of Akt.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in learning, memory, and neuronal survival. Similar to the Akt pathway, ERK signaling is overactive in the fmr1 knockout mouse, and this compound treatment was shown to normalize ERK phosphorylation.

Anti-Inflammatory Signaling

This compound's anti-inflammatory effects are linked to the upregulation of ATF3, which acts as a transcriptional repressor of pro-inflammatory cytokine genes. This suggests a mechanism whereby this compound actively suppresses the inflammatory cascade in the brain.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound and its precursors.

Table 1: Effects of GPE (IGF-1 peptide fragment) on Synaptic Parameters in MeCP2 Mutant Mice

| Parameter | Treatment Group | Result | Fold Change vs. Mutant Control | p-value | Reference |

| Dendritic Spine Density | Wild-Type | 1.0 (normalized) | - | - | |

| MeCP2 Mutant | ~0.6 | - | <0.01 | ||

| MeCP2 Mutant + GPE | ~0.8 | ~1.33 | <0.05 | ||

| PSD-95 Expression | Wild-Type | 1.0 (normalized) | - | - | |

| MeCP2 Mutant | ~0.5 | - | <0.01 | ||

| MeCP2 Mutant + GPE | ~0.75 | ~1.5 | <0.05 |

Table 2: Effects of this compound (NNZ-2566) on ATF3 Protein Expression in a Model of Brain Injury

| Cell Type | Treatment Group | Percent Increase vs. Injury Control | p-value | Reference |

| Microglia/Macrophages | NNZ-2566 | 102% | <0.05 | |

| Natural Killer Cells | NNZ-2566 | 308% | <0.05 | |

| Astrocytes | NNZ-2566 | 13% | Not significant | |

| Neurons | NNZ-2566 | 33% | <0.05 |

Table 3: Effects of this compound on Pro-inflammatory Cytokine Levels in APP/PS1 Mice

| Cytokine | Treatment Group | Concentration (pg/mL) | Percent Reduction vs. APP/PS1 Control | p-value | Reference |

| TNF-α | Wild-Type | ~15 | - | - | |

| APP/PS1 | ~35 | - | <0.01 | ||

| APP/PS1 + this compound | ~20 | ~43% | <0.05 | ||

| IL-1β | Wild-Type | ~10 | - | - | |

| APP/PS1 | ~25 | - | <0.01 | ||

| APP/PS1 + this compound | ~15 | ~40% | <0.05 | ||

| IL-6 | Wild-Type | ~20 | - | - | |

| APP/PS1 | ~40 | - | <0.01 | ||

| APP/PS1 + this compound | ~25 | ~37.5% | <0.05 |

Experimental Protocols

This section provides an overview of the methodologies likely employed in the key experiments cited in this guide. These are representative protocols and may have been adapted by the original researchers.

Western Blotting for Synaptic and Signaling Proteins

-

Tissue Preparation: Brain tissue (e.g., cortex, hippocampus) is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis. Proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-PSD-95, anti-Synapsin, anti-p-Akt, anti-p-ERK) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels, which are normalized to a loading control such as GAPDH or β-actin.

Immunohistochemistry for Glial Cell Markers and ATF3

-

Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in PFA, cryoprotected in sucrose, and sectioned on a cryostat or vibratome.

-

Staining: Free-floating sections are washed in PBS and permeabilized with Triton X-100. Non-specific binding is blocked with normal serum. Sections are then incubated with primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-ATF3) overnight at 4°C. After washing, sections are incubated with a fluorescently-labeled secondary antibody for 2 hours at room temperature.

-

Imaging and Analysis: Sections are mounted with a DAPI-containing medium and imaged using a confocal microscope. The intensity of fluorescence or the number of positive cells is quantified using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Sample Preparation: Serum or brain tissue homogenates are collected.

-

Assay Procedure: A commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6) is used according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with a capture antibody. A detection antibody conjugated to an enzyme is then added. Finally, a substrate is added, and the colorimetric change is measured using a microplate reader. The concentration of the cytokine in the sample is determined by comparison to the standard curve.

Dendritic Spine Analysis

-

Golgi Staining or Fluorescent Labeling: Neurons are visualized using Golgi-Cox staining or by expression of a fluorescent protein (e.g., GFP) in a subset of neurons.

-

Imaging: High-resolution images of dendritic segments are acquired using a confocal or two-photon microscope.

-

Quantification: The number, density, and morphology (e.g., length, head width) of dendritic spines are quantified along specific dendritic branches using specialized software.

Visualizations of Molecular Pathways and Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows discussed in this guide.

Caption: Overview of this compound's Proposed Mechanism of Action.

Caption: Generalized Workflow for Western Blot Analysis.

Caption: Generalized Workflow for Immunohistochemistry.

Conclusion

This compound represents a significant advancement in the treatment of Rett syndrome, with a mechanism of action that targets the fundamental pathophysiology of the disorder. Its ability to concurrently enhance synaptic function and mitigate neuroinflammation through the modulation of key intracellular signaling pathways underscores its therapeutic potential. Further research will continue to delineate the intricate molecular details of its efficacy, paving the way for the development of even more targeted therapies for neurodevelopmental disorders.

References

- 1. Mechanism of action for NNZ-2566 anti-inflammatory effects following PBBI involves upregulation of immunomodulator ATF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Mechanism of Action for NNZ-2566 Anti-inflammatory Effects Following PBBI Involves Upregulation of Immunomodulator ATF3 | Semantic Scholar [semanticscholar.org]

Trofinetide's Role in Modulating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofinetide (brand name Daybue™), a synthetic analogue of the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1), is a novel therapeutic agent that has demonstrated significant potential in modulating neuroinflammatory processes.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms by which this compound exerts its anti-inflammatory effects, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. This compound, also known as NNZ-2566, is believed to exert its therapeutic effects by reducing neuroinflammation and supporting synaptic function.[4][5] The mechanism of action is thought to involve the normalization of glial function, which in turn leads to anti-inflammatory and trophic effects.

Core Mechanism of Action in Neuroinflammation

This compound's primary role in mitigating neuroinflammation stems from its ability to modulate the activity of microglia and astrocytes, the resident immune cells of the central nervous system (CNS). In pathological conditions such as Rett syndrome and traumatic brain injury (TBI), these glial cells become overactivated, contributing to a pro-inflammatory environment that can exacerbate neuronal damage. This compound appears to counteract this by inhibiting the production of pro-inflammatory cytokines and promoting a more neuroprotective glial phenotype.

Modulation of Glial Activation

Preclinical studies have shown that this compound can inhibit the overactivation of both microglia and astrocytes. In animal models of neurodevelopmental disorders and brain injury, this compound treatment has been associated with a reduction in the morphological markers of glial activation, such as Iba1 for microglia and Glial Fibrillary Acidic Protein (GFAP) for astrocytes. This modulation of glial activity is a cornerstone of its anti-inflammatory effects.

Regulation of Cytokine and Chemokine Expression

A key aspect of this compound's anti-inflammatory action is its ability to suppress the expression of pro-inflammatory cytokines. Studies have demonstrated that this compound can significantly reduce the levels of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This reduction in the inflammatory cascade helps to create a more favorable environment for neuronal survival and function.

Signaling Pathways Modulated by this compound

This compound's effects on neuroinflammation are mediated through several interconnected signaling pathways. The primary pathway is associated with its parent molecule, IGF-1, which plays a critical role in neuronal growth, survival, and plasticity.

The IGF-1 and PI3K/Akt/mTOR Pathway

This compound is a synthetic analogue of a naturally occurring tripeptide derived from IGF-1. The IGF-1 signaling pathway, which involves the activation of Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the mammalian target of rapamycin (mTOR), is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various neurological disorders. While the exact mechanism is still under investigation, it is hypothesized that this compound may act through the IGF-1 receptor to stimulate downstream signaling cascades that promote neuroprotection and reduce inflammation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. Evidence suggests that this compound can suppress the activation of NF-κB. By inhibiting this pathway, this compound can effectively dampen the inflammatory response at a transcriptional level.

Upregulation of Activating Transcription Factor 3 (ATF3)

In a model of penetrating ballistic-like brain injury (PBBI), this compound treatment was shown to upregulate Activating Transcription Factor 3 (ATF3), a transcription factor known to repress the expression of inflammatory cytokines. This suggests that ATF3 may be a key downstream mediator of this compound's anti-inflammatory effects.

Below is a diagram illustrating the proposed signaling pathways modulated by this compound in the context of neuroinflammation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on markers of neuroinflammation.

Table 1: Effect of this compound (NNZ-2566) on Cytokine mRNA Expression in a Rat Model of Penetrating Ballistic-Like Brain Injury (PBBI)

| Cytokine | Time Post-Injury | Treatment Group | Fold Change vs. Sham | % Reduction vs. Injury |

| IL-1β | 6h | Injury | 15.2 | - |

| 6h | Injury + NNZ-2566 | 8.1 | 46.7% | |

| TNF-α | 6h | Injury | 8.5 | - |

| 6h | Injury + NNZ-2566 | 4.3 | 49.4% | |

| IL-6 | 24h | Injury | 25.1 | - |

| 24h | Injury + NNZ-2566 | 12.8 | 49.0% | |

| Data adapted from a study on experimental penetrating ballistic-like brain injury in rats. |

Table 2: Effect of this compound (NNZ-2566) on ATF3 Expression in a Rat Model of PBBI

| Cell Type | Treatment Group | % Increase in ATF3 Protein Expression |

| Microglia/Macrophages | PBBI + NNZ-2566 vs. PBBI alone | 102% |

| Natural Killer Cells | PBBI + NNZ-2566 vs. PBBI alone | 308% |

| Astrocytes | PBBI + NNZ-2566 vs. PBBI alone | 13% |

| Neurons | PBBI + NNZ-2566 vs. PBBI alone | 33% |

| Data adapted from a study investigating the mechanism of action of NNZ-2566 in PBBI. |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in APP/PS1 Mice

| Cytokine | Treatment Group | Concentration (pg/mL) | % Reduction vs. APP/PS1 |

| TNF-α | WT | ~25 | - |

| APP/PS1 | ~75 | - | |

| APP/PS1 + this compound | ~40 | ~46.7% | |

| IL-1β | WT | ~15 | - |

| APP/PS1 | ~45 | - | |

| APP/PS1 + this compound | ~25 | ~44.4% | |

| IL-6 | WT | ~30 | - |

| APP/PS1 | ~80 | - | |

| APP/PS1 + this compound | ~50 | ~37.5% | |

| Data estimated from graphical representations in a study on APP/PS1 mice. |

Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited in this guide.

Preclinical Animal Models

1. Penetrating Ballistic-Like Brain Injury (PBBI) in Rats

-

Objective: To evaluate the effect of this compound (NNZ-2566) on neuroinflammation following traumatic brain injury.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Injury Induction: A penetrating ballistic-like brain injury was induced using a specialized device that propels a probe into the right frontal cortex.

-

This compound Administration: NNZ-2566 was administered intravenously at various doses and time points post-injury.

-

Outcome Measures:

-

mRNA Expression: Quantitative real-time PCR was used to measure the mRNA levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in cortical tissue at different time points.

-

Protein Expression: ELISA and immunohistochemistry were used to quantify protein levels of cytokines and cell-specific markers of inflammation (e.g., ATF3 in microglia, astrocytes, and neurons).

-

2. APP/PS1 Mouse Model of Alzheimer's Disease

-

Objective: To investigate the effects of this compound on cognitive function, neuroinflammation, and apoptosis in a model of Alzheimer's disease.

-

Animal Model: Six-month-old APP/PS1 transgenic mice.

-

This compound Administration: this compound was administered via intraperitoneal injection for 2 months.

-

Outcome Measures:

-

Cognitive Function: Assessed using the Morris water maze test.

-

Neuroinflammation:

-

Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) were measured by ELISA.

-

Microglial activation was assessed by immunofluorescence staining for Iba1 in the hippocampus and cortex.

-

-

Apoptosis: Assessed by Western blot for apoptosis-related proteins (caspase-3, Bax, Bcl-2).

-

Below is a diagram representing a typical experimental workflow for a preclinical study on this compound.

Clinical Trials in Rett Syndrome

1. The LAVENDER™ Study (NCT04181723)

-

Objective: To evaluate the efficacy and safety of this compound in girls and young women with Rett syndrome.

-

Study Design: A 12-week, double-blind, randomized, placebo-controlled Phase 3 trial.

-

Participants: 187 females aged 5-20 years with a documented disease-causing mutation in the MECP2 gene.

-

Intervention: Oral solution of this compound or placebo administered twice daily.

-

Primary Outcome Measures:

-

Change from baseline in the Rett Syndrome Behaviour Questionnaire (RSBQ) total score.

-

Clinical Global Impression-Improvement (CGI-I) scale score at week 12.

-

-

Inclusion Criteria (abbreviated): Female, 5-20 years of age, body weight ≥12 kg, classic Rett syndrome with confirmed MECP2 mutation, stable seizure pattern.

-

Exclusion Criteria (abbreviated): Treatment with insulin within 12 weeks of baseline, clinically significant cardiovascular, endocrine, renal, hepatic, respiratory, or gastrointestinal disease, history of cerebrovascular disease or brain trauma.

2. The DAFFODIL™ Study (NCT04988867)

-

Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in younger girls with Rett syndrome.

-

Study Design: An open-label Phase 2/3 study.

-

Participants: Approximately 15 girls aged 2-4 years with a diagnosis of Rett syndrome.

-

Intervention: Twice-daily oral administration of this compound, dosed by weight.

-

Primary Outcome Measures: Safety and tolerability, assessed by treatment-emergent adverse events.

-

Exploratory Efficacy Measures: CGI-I, Caregiver Global Impression–Improvement (CaGI-I), and the Overall Quality of Life Rating on the Impact of Childhood Neurologic Disability Scale (ICND-QOL).

Conclusion

This compound has emerged as a promising therapeutic agent with a clear role in the modulation of neuroinflammation. Its multifaceted mechanism of action, which includes the suppression of glial activation, reduction of pro-inflammatory cytokine production, and modulation of key intracellular signaling pathways, provides a strong rationale for its use in neurodevelopmental and neurodegenerative disorders characterized by an inflammatory component. The quantitative data from preclinical studies provide robust evidence for its anti-inflammatory efficacy, while clinical trials in Rett syndrome have demonstrated its clinical benefits. Further research into the intricate molecular interactions of this compound will continue to elucidate its full therapeutic potential and may open new avenues for the treatment of a broader range of neurological conditions.

References

- 1. Design and outcome measures of LAVENDER, a phase 3 study of this compound for Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NCT04181723 | Boston Children's Hospital [childrenshospital.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The cytokine temporal profile in rat cortex after controlled cortical impact [frontiersin.org]

Preclinical Profile of Trofinetide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofinetide (formerly NNZ-2566) is a synthetic analogue of glycine-proline-glutamate (GPE), the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1). It is the first FDA-approved treatment for Rett syndrome, a rare and severe neurodevelopmental disorder.[1][2] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies that have elucidated the mechanism of action and therapeutic potential of this compound. The data presented herein supported the clinical development and eventual approval of this novel therapeutic agent.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but preclinical studies suggest it exerts its therapeutic effects through multiple pathways. As an analogue of a cleavage product of IGF-1, it is thought to modulate inflammatory responses, support synaptic function, and promote neuronal health.[3][4] In animal models, this compound has been shown to inhibit neuroinflammation and normalize the function of microglia, the primary immune cells of the central nervous system.[5] Furthermore, it has demonstrated the ability to normalize aberrant dendritic spine density and overactive ERK and Akt signaling pathways in a mouse model of Fragile X syndrome.

In Vitro Studies

Neuroprotection Against Toxin-Induced Cell Death

In vitro studies have been instrumental in demonstrating the direct neuroprotective effects of this compound. These experiments typically involve inducing apoptosis (programmed cell death) in primary neuronal cultures using specific neurotoxins and then assessing the ability of this compound to mitigate this effect.

Experimental Protocols

Okadaic Acid-Induced Apoptosis Assay

-

Cell Culture: Primary striatal neurons are cultured from embryonic rat brains.

-

Toxin Induction: Okadaic acid, a potent inhibitor of protein phosphatases 1 and 2A, is added to the culture medium to induce apoptosis.

-

This compound Treatment: this compound is co-incubated with okadaic acid at various concentrations.

-

Assessment of Apoptosis: Cell viability is assessed using methods such as MTT assay, which measures mitochondrial metabolic activity, or by staining for apoptotic markers like condensed chromatin (e.g., with Hoechst dye) and DNA fragmentation (TUNEL assay).

3-Nitropropionic Acid (3-NP)-Induced Neurotoxicity Assay

-

Cell Culture: Primary striatal or cerebellar microexplants are utilized.

-

Toxin Induction: 3-NP, an irreversible inhibitor of the mitochondrial enzyme succinate dehydrogenase, is introduced to the culture to induce neuronal death.

-

This compound Treatment: this compound is administered concurrently with 3-NP.

-

Assessment of Neuroprotection: The extent of neuronal damage is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, a marker of cell lysis, or by morphological assessment of neuronal integrity.

Quantitative Data Summary

| In Vitro Model | Toxin | This compound Concentration Range for Neuroprotection | Key Findings |

| Primary Striatal Cultures | Okadaic Acid | 1 nM to 10 µM | Significantly attenuated apoptotic cell death. |

| Cerebellar Microexplants | 3-Nitropropionic Acid | 1 nM to 10 µM | Reduced toxin-induced cell death. |

In Vivo Studies

Preclinical in vivo studies have been conducted in various animal models of neurological disorders, including Rett syndrome, Fragile X syndrome, and stroke. These studies have been crucial in evaluating the efficacy of this compound in a complex biological system and understanding its impact on behavioral, cellular, and molecular levels.

Rett Syndrome Mouse Model (MECP2 Knockout)

Mutations in the MECP2 gene are the primary cause of Rett syndrome. The Mecp2 knockout mouse model recapitulates many of the key features of the human condition.

Experimental Protocol

-

Animal Model: Male Mecp2 knockout mice are used.

-

Drug Administration: this compound (20 mg/kg) or vehicle is administered daily via intraperitoneal injection for 5 or 20 weeks, starting at 4 weeks of age.

-

Behavioral Assessments: Locomotor activity, grip strength, and general condition are evaluated.

-

Electrophysiology: Long-term potentiation (LTP) in the CA1 region of the hippocampus is measured to assess synaptic plasticity.

-

Histology: Golgi staining is used to analyze dendritic length, arborization, and spine density in hippocampal neurons.

-

Survival Analysis: The lifespan of the treated and control mice is monitored.

Quantitative Data Summary

| Outcome Measure | Treatment Group (20 mg/kg this compound) | Control Group (Vehicle) | Key Findings |

| 50% Survival | 15.5 weeks | 13.5 weeks | This compound treatment led to a significant increase in the median survival of Mecp2 knockout mice. |

| Hippocampal CA1 Long-Term Potentiation (LTP) | Increased | Impaired | After 5 weeks of dosing, this compound treatment resulted in an increase in LTP, indicating improved synaptic plasticity. |

| Dendritic Length and Arborization | Increased | Reduced | An increase in dendritic length and arborization was observed in the hippocampus of this compound-treated mice after 5 weeks of dosing. |

Fragile X Syndrome Mouse Model (fmr1 Knockout)

Fragile X syndrome is caused by a mutation in the FMR1 gene. The fmr1 knockout mouse model exhibits several behavioral and neuronal abnormalities observed in humans.

Experimental Protocol

-

Animal Model: Male fmr1 knockout mice are used.

-

Drug Administration: this compound is administered to assess its effects on the Fragile X phenotype.

-

Behavioral Assessments:

-

Open Field Test: To measure locomotor activity and anxiety-like behavior. The mouse is placed in a novel, open arena, and its movement, including total distance traveled and time spent in the center versus the periphery, is recorded and analyzed.

-

Contextual Fear Conditioning: To assess learning and memory. The mouse learns to associate a specific environment (context) with an aversive stimulus (mild foot shock). Memory is evaluated by measuring the freezing response when the mouse is returned to the same context at a later time.

-

-

Histology: Golgi staining is performed on brain tissue to quantify dendritic spine density.

-

Molecular Analysis: Western blotting is used to measure the phosphorylation levels of ERK and Akt in brain lysates, key components of intracellular signaling pathways.

Rat Model of Acute Focal Stroke

This model is used to evaluate the neuroprotective effects of this compound in the context of ischemic brain injury.

Experimental Protocol

-

Animal Model: Rats are subjected to middle cerebral artery occlusion (MCAO) to induce a focal stroke.

-

Drug Administration: this compound is administered intravenously or orally at various doses and time points post-injury.

-

Assessment of Neuroprotection: The primary outcome is the measurement of infarct size in the brain, typically assessed through histological staining (e.g., TTC staining) at a specific time point after the stroke.

Quantitative Data Summary

| Treatment Group | Infarct Size (mm²) | Percent Neuroprotection |

| Vehicle Control | 90.5 | - |

| 15 mg/kg this compound (oral) | 59.1 | 35% |

| 30 mg/kg this compound (oral) | 43.4 | 52% |

| 60 mg/kg this compound (oral) | 4.5 | 95% |

| Data from a press release by Neuren Pharmaceuticals regarding oral administration of NNZ-2566 in a rat model of stroke. |

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound is a synthetic analog of a naturally occurring peptide derived from IGF-1. Its mechanism is believed to involve the modulation of multiple intracellular signaling pathways that are crucial for neuronal survival, synaptic plasticity, and inflammatory responses.

Proposed signaling pathways modulated by this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a rodent model of a neurodevelopmental disorder.

Workflow for preclinical in vivo studies of this compound.

Conclusion

The preclinical data for this compound provide a strong foundation for its clinical development and use. The in vitro studies demonstrate its direct neuroprotective effects by attenuating apoptosis, while the in vivo studies in relevant animal models of Rett syndrome and Fragile X syndrome show its potential to ameliorate behavioral deficits and normalize underlying cellular and molecular abnormalities. The consistent findings across different models, including the reduction of neuroinflammation and the positive impact on synaptic function, underscore the multifaceted mechanism of action of this compound. This comprehensive preclinical profile has been instrumental in guiding the successful clinical trials that led to its approval as the first-ever treatment for Rett syndrome. Further research may continue to unravel the intricate details of its signaling pathways and explore its potential in other neurodevelopmental and neurological disorders.

References

- 1. This compound in Rett syndrome: A brief review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of Rett syndrome: a randomized phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. neurenpharma.com [neurenpharma.com]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Discovery and Development of Trofinetide (NNZ-2566)

Abstract

This compound (formerly NNZ-2566, brand name Daybue™) is the first and only treatment approved by the U.S. Food and Drug Administration (FDA) for Rett syndrome (RTT), a rare and severe neurodevelopmental disorder.[1][2][3][4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of this compound. It details the journey from its origins as a synthetic analog of a neuroprotective peptide to its approval, presenting key quantitative data, experimental methodologies, and visual representations of its biological pathways and development timeline.

Discovery and Origins

The development of this compound began with research into the neuroprotective properties of insulin-like growth factor-1 (IGF-1). IGF-1 is a naturally occurring protein in the brain that is cleaved to produce a neuroactive tripeptide, glycine-proline-glutamate (GPE). Preclinical studies in mouse models of Rett syndrome demonstrated that GPE could partially rescue synaptic dysfunction, improve motor function, and extend lifespan, identifying it as a promising therapeutic candidate.

However, GPE itself has poor oral bioavailability and a short half-life. To overcome these limitations, this compound was developed. Initially designated NNZ-2566 by Neuren Pharmaceuticals, this compound is a synthetic analog of GPE. It is structurally derived from GPE with a methyl substitution on the proline residue, a modification that confers resistance to enzymatic degradation and improves its pharmacokinetic profile, allowing for oral administration. The initial patent for NNZ-2566 was filed in 2002, with early research focused on its potential for treating traumatic brain injury before its application in Rett syndrome was pursued.

Mechanism of Action

While the precise mechanism of action has not been fully elucidated, this compound is believed to exert its therapeutic effects through multiple pathways, leveraging its structural similarity to GPE, the N-terminal tripeptide of IGF-1.

Core Hypothesized Actions:

-

IGF-1 Pathway Modulation: this compound is thought to act as an agonist at the IGF-1 receptor, stimulating downstream signaling cascades such as the PI3K-Akt-mTOR and MAPK pathways. These pathways are crucial for neuronal growth, maturation, synaptic formation, and plasticity, which are impaired in Rett syndrome due to MECP2 gene mutations.

-

Anti-Inflammatory Effects: The drug is proposed to reduce neuroinflammation by modulating glial cell activity. It may inhibit the overactivation of microglia and astrocytes, thereby decreasing the production of inflammatory cytokines like IL-1β, IFNγ, and TNF-α.

-

Support of Synaptic Function: By promoting synaptic maturation and connectivity, this compound may help restore the impaired neuronal connections characteristic of Rett syndrome. It is thought to overcome synaptic immaturities and support overall neuronal health.

Preclinical Development

Early preclinical research established the neuroprotective potential of this compound. In a rat model of hypoxic insult, this compound demonstrated a dose-dependent reduction in apoptosis and infarct size. In animal models for Fragile X syndrome, another neurodevelopmental disorder, NNZ-2566 was shown to correct learning deficits, normalize dendritic spine density, and regulate overactive ERK and Akt signaling pathways. These studies provided a strong rationale for its investigation in human neurodevelopmental disorders characterized by synaptic dysfunction and inflammation, such as Rett syndrome.

Clinical Development

The clinical development of this compound for Rett syndrome was led by Neuren Pharmaceuticals through Phase 2, after which Acadia Pharmaceuticals acquired the North American rights and conducted the pivotal Phase 3 program.

Experimental Protocols for Key Clinical Trials

-

Phase 2 (RETT-001 / NCT01703533): This was a double-blind, placebo-controlled, dose-escalation study in 56 adolescent and adult females with Rett syndrome. Participants received either this compound (35 mg/kg or 70 mg/kg, twice daily) or a placebo for 28 days. The primary objective was to assess the safety and tolerability of this compound. Efficacy was evaluated as a secondary objective across multiple domains of impairment.

-

Phase 2 (RETT-002 / NCT02715115): This was a double-blind, placebo-controlled, parallel-group study involving 82 girls and adolescents (ages 5-15) with Rett syndrome. The trial evaluated three doses of this compound (50, 100, and 200 mg/kg, twice daily) against a placebo over 42 days. Efficacy was assessed using RTT-specific endpoints, including the Rett Syndrome Behaviour Questionnaire (RSBQ), Clinical Global Impression-Improvement (CGI-I), and the RTT-Clinician Domain Specific Concerns–Visual Analog Scale (RTT-DSC-VAS).

-

Phase 3 (LAVENDER / NCT04181723): This pivotal, randomized, double-blind, placebo-controlled study enrolled 187 females with Rett syndrome, aged 5 to 20 years. Participants received either a weight-based dose of this compound or a placebo twice daily for 12 weeks. The study had two co-primary efficacy endpoints: the change from baseline in the RSBQ total score (a caregiver assessment) and the CGI-I score at week 12 (a clinician assessment). A key secondary endpoint was the Communication and Symbolic Behavior Scales Developmental Profile Infant-Toddler Checklist (CSBS-DP-IT) Social Composite score.

Summary of Clinical Efficacy Data

The clinical trials consistently demonstrated the potential of this compound to alleviate core symptoms of Rett syndrome.

| Trial | Dose(s) | Key Findings & Quantitative Results | Reference |

| Phase 2 (RETT-001) | 35 & 70 mg/kg BID | Clinical benefit observed at 70 mg/kg dose across multiple domains including communication, behavior, and motor function compared to placebo. | |

| Phase 2 (RETT-002) | 50, 100, & 200 mg/kg BID | Statistically significant improvement at 200 mg/kg dose vs. placebo on: • RSBQ (p=0.042) • CGI-I (p=0.029) • RTT-DSC-VAS (p=0.025) | |

| Phase 3 (LAVENDER) | Weight-based | Statistically significant improvement vs. placebo on co-primary endpoints: • RSBQ: LSM change from baseline was -4.9 vs. -1.7 (p=0.0175). • CGI-I: LSM score was 3.5 vs. 3.8 (p=0.0030). Statistically significant improvement on key secondary endpoint: • CSBS-DP-IT Social: LSM change was -0.1 vs. -1.1 (p=0.0064). | |

| BID: Twice daily; LSM: Least Squares Mean |

Safety and Tolerability

Across all trials, this compound was generally well-tolerated. The most common treatment-emergent adverse events were gastrointestinal in nature, primarily diarrhea and vomiting. In the LAVENDER study, 80.6% of patients on this compound experienced diarrhea compared to 19.1% on placebo, and 26.9% experienced vomiting compared to 9.6% on placebo. Most of these events were classified as mild to moderate in severity.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in healthy subjects and patients have characterized this compound's profile following oral administration.

| Parameter | Description | Reference |

| Absorption | Rapidly absorbed with a time to maximum concentration (Tmax) of approximately 2 to 3 hours. At least 84% of an oral dose is absorbed. | |

| Distribution | Apparent volume of distribution is ~80 L. Plasma protein binding is low (<6%). It does not preferentially distribute into red blood cells. | |

| Metabolism | Not significantly metabolized by cytochrome P450 (CYP) enzymes. Hepatic metabolism is not a major route of elimination. | |

| Excretion | Primarily excreted unchanged in the urine (~80% of the dose). A minor portion is excreted in the feces (~15%). | |

| Kinetics | Exhibits linear, dose-proportional kinetics with minimal to no accumulation observed with twice-daily dosing. |

Regulatory History and Approval

The development of this compound was expedited by several key regulatory designations from the FDA, acknowledging the high unmet need in Rett syndrome.

-

Key Designations: this compound received Fast Track, Orphan Drug, and Rare Pediatric Disease designations from the FDA.

-

NDA Submission: Acadia Pharmaceuticals submitted a New Drug Application (NDA) to the FDA in 2022.

-

Approval: On March 10, 2023, the FDA approved Daybue™ (this compound) for the treatment of Rett syndrome in adult and pediatric patients aged two years and older, making it the first-ever approved therapy for this condition.

References

Trofinetide: A Technical Guide to Therapeutic Applications Beyond Rett Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofinetide, marketed as Daybue, is a novel synthetic analog of glycine-proline-glutamate (GPE), the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1).[1][2] While its recent FDA approval for the treatment of Rett syndrome marks a significant milestone, the therapeutic potential of this compound extends to a broader range of neurological disorders.[3][4][5] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the exploration of this compound for indications beyond Rett syndrome, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

This compound's proposed mechanism of action centers on its ability to modulate neuroinflammation and support synaptic function. As a GPE analog, it is designed to have improved pharmacokinetic properties, including a longer half-life and oral bioavailability, compared to the naturally occurring peptide. The molecule is thought to act through the IGF-1 receptor on both neurons and glial cells, influencing downstream signaling pathways that are critical for neuronal development, plasticity, and response to injury. Specifically, this compound has been shown to inhibit the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Furthermore, it promotes synaptic maturation and function, potentially by normalizing synaptic protein synthesis and dendritic morphology.

Potential Therapeutic Applications

Fragile X Syndrome

Fragile X syndrome (FXS), the most common inherited cause of intellectual disability, represents a significant area of investigation for this compound. Preclinical studies in fmr1 knockout mice, an animal model of FXS, demonstrated that NNZ-2566 (this compound) corrected learning and memory deficits, normalized hyperactivity and social interaction, and reversed aberrant dendritic spine density and overactive ERK and Akt signaling. These promising preclinical findings led to clinical trials in individuals with FXS.

A Phase 2 clinical trial (NCT01894958) evaluated the safety, tolerability, and efficacy of this compound in adolescent and adult males with Fragile X syndrome. The study showed that this compound was generally safe and well-tolerated. While the lower dose did not show consistent improvement, the higher dose of 70 mg/kg twice daily demonstrated a consistent pattern of clinical improvement across various assessments by both clinicians and caregivers. Improvements were noted in core symptoms of FXS, including sensory tolerance, anxiety, self-regulation, and social engagement.

| Parameter | Placebo | This compound (35 mg/kg BID) | This compound (70 mg/kg BID) |

| Number of Subjects | 25 | 24 | 21 |

| Treatment Duration | 28 days | 28 days | 28 days |

| Primary Outcome | Safety and Tolerability | Well-tolerated | Well-tolerated |

| Efficacy Signal | - | Less consistent improvement | Consistent pattern of clinical improvement |

| Key Improvements (70 mg/kg) | - | - | Higher sensory tolerance, reduced anxiety, better self-regulation, more social engagement |

| Most Common Adverse Events | Upper respiratory tract infection (7%) | Diarrhea (8%), Vomiting (8%), Headache (8%) | Diarrhea (9%), Fatigue (9%) |

Data compiled from multiple sources.

This was a multicenter, double-blind, placebo-controlled, parallel-group study.

-

Participants: 72 adolescent and adult males with a diagnosis of Fragile X syndrome.

-

Study Design:

-

Screening Phase: Participants were assessed for eligibility.

-

Placebo Run-in: All participants received a placebo for the first two weeks.

-

Randomization: Subjects were randomly assigned in a 1:1:1 ratio to one of three treatment groups.

-

Treatment Phase (28 days):

-

Group 1: Placebo, taken orally twice daily.

-

Group 2: this compound 35 mg/kg, taken orally twice daily.

-

Group 3: this compound 70 mg/kg, taken orally twice daily.

-

-

Follow-up: A final visit occurred at day 56.

-

-

Outcome Measures:

-

Primary: Safety and tolerability, assessed through adverse events, clinical laboratory tests, vital signs, electrocardiograms, and physical examinations.

-

Efficacy: Assessed using scales developed for the study, including the Fragile X Syndrome Rating Scale (FXSRS) and the Fragile X Syndrome Domain-Specific Concerns (FXSDSC) scale, as well as the Aberrant Behavior Checklist-Community tool adapted for fragile X (ABC-CFX).

-

Traumatic Brain Injury (TBI)

This compound was initially investigated for its neuroprotective effects in the context of traumatic brain injury. Preclinical studies demonstrated its ability to reduce apoptosis and the expression of genes associated with inflammation and necrosis. An intravenous formulation of this compound was advanced to a Phase 2 clinical trial (INTREPID) in patients with moderate to severe TBI.

The trial's primary endpoint was safety, and it identified no treatment-related or dose-dependent safety concerns. However, the study did not demonstrate a significant difference between this compound and placebo on the core efficacy measures, including the Extended Glasgow Outcome Scale (GOS-E). One contributing factor may have been a higher-than-expected clearance rate of the drug in this patient population, leading to lower-than-targeted drug exposure. Despite this, a positive signal was observed in one of the exploratory cognitive assessments, the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS).

Neurodegenerative Disorders: Alzheimer's, Parkinson's, and Huntington's Diseases

Preclinical evidence suggests that this compound may have therapeutic potential in neurodegenerative diseases.

-

Alzheimer's Disease: A recent study in APP/PS1 transgenic mice, a model for Alzheimer's disease, found that this compound significantly improved cognitive deficits, reduced Aβ plaque deposition, and decreased microglial activation and neuronal loss. The neuroprotective effects were associated with the activation of the PPAR-γ/BACE1/NF-κB and caspase-3/Bax/Bcl-2 signaling pathways. In vitro, this compound protected against Aβ-induced cytotoxicity and suppressed inflammatory cytokine production in microglial cells.

-

Parkinson's and Huntington's Diseases: Early preclinical studies using non-oral administration of the NNZ-2566 class of drugs showed efficacy in animal models of Parkinson's disease and Huntington's disease. The development of an orally bioavailable formulation opened up the possibility of exploring its use for these chronic neurodegenerative conditions.

Visualizations

Signaling Pathways

References

- 1. Frontiers | Development of this compound for the treatment of Rett syndrome: from bench to bedside [frontiersin.org]

- 2. Frontiers | this compound—a new chapter in rett syndrome’s treatment [frontiersin.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound for Rett Syndrome: Highlights on the Development and Related Inventions of the First USFDA-Approved Treatment for Rare Pediatric Unmet Medical Need - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Trofinetide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofinetide, a synthetic analogue of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1), glycyl-L-prolyl-L-glutamic acid (GPE), is a novel therapeutic agent for the treatment of Rett syndrome.[1][2][3] Its chemical structure is (2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid.[4] This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, intended to guide researchers in the fields of medicinal chemistry, process development, and pharmaceutical sciences. The methodologies described are based on publicly available scientific literature and patents.

Synthesis of this compound

The synthesis of this compound can be achieved through various strategies, including both solution-phase and solid-phase peptide synthesis. A common approach involves the sequential coupling of the constituent amino acids, often utilizing protecting groups to prevent side reactions. An alternative and scalable manufacturing process employs silylating agents to facilitate peptide coupling.[5]

Solution-Phase Synthesis Strategy

A representative solution-phase synthesis of this compound involves a stepwise assembly of the tripeptide backbone. This process typically includes the coupling of protected amino acid derivatives, followed by deprotection steps.

One documented method involves the coupling of N,N-dimethylglycine with L-prolyl-L-glutamic acid dibenzyl ester. The synthesis starts from BOC-protected proline and benzyl-protected glutamic acid. Another approach utilizes Z-Gly-OH (benzyloxycarbonyl-glycine) and H-MePro-OH (L-2-methylproline) as key building blocks.

A crucial step in a scalable synthesis is the coupling of Z-Gly-MePro-OH with H-Glu-OH. This reaction can be facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or EDC.HCl in the presence of an activating reagent like Oxyma Pure. Silylation of H-Glu-OH with agents like N-methyl-N-(trimethylsilyl)acetamide (TMA) can be employed to improve reaction efficiency.

The final step in the synthesis is the deprotection of the protected tripeptide. For instance, a benzyloxycarbonyl (Z) group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C).

Signaling Pathway and Experimental Workflow Diagrams

Caption: Solution-phase synthesis pathway for this compound.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of Z-Gly-MePro-OH

This protocol describes the coupling of Z-Gly-OH and L-2-methylproline hydrochloride.

-

Reaction Setup: A mixture of L-2-methylproline hydrochloride (1 eq), triethylamine (TEA, 1.01 eq), and N-methyl-N-(trimethylsilyl)acetamide (TMA, 0.1 eq) is partially solubilized in dichloromethane (CH2Cl2, 36.6 eq) at 34 °C.

-

Coupling: To this mixture, Z-Gly-OSu (1.05 eq) is added, followed by an additional equivalent of TEA. The reaction is maintained at 35 °C for approximately 1 hour.

-

Quenching: The reaction is stopped by the addition of 3-(dimethylamino)-1-propylamine (DMAPA, 0.075 eq).

-

Work-up: Water (100 eq), concentrated HCl (8.6 eq of 12N), and KHSO4 (0.3 eq) are added to the mixture. The organic layer is separated and washed.

-

Isolation: The organic solution containing Z-Gly-MePro-OH is dried by vacuum distillation with ethyl acetate (EtOAc). The product is precipitated by adding heptane (approximately 15 eq) and cooling to 0 °C.

-

Drying: The isolated solid is filtered, washed with cold heptane, and dried under vacuum at 45 °C.

Protocol 2: Synthesis of Z-Gly-MePro-Glu-OH (Protected this compound)

This protocol details the coupling of the dipeptide from Protocol 1 with glutamic acid.

-

Silylation of Glutamic Acid: H-Glu-OH (1.05 eq) is silylated in CH2Cl2 (3.7 eq) with TMA (3.5 eq) at 62 °C for 1.5-2 hours until solubilization is complete.

-

Activation of Dipeptide: In a separate vessel, Z-Gly-MePro-OH (1.0 eq) and Oxyma Pure (1.0 eq) are dissolved in CH2Cl2 (31.5 eq) at 22 °C. EDC.HCl (1.06 eq) is added to activate the dipeptide.

-

Coupling: The silylated H-Glu-OH solution is added to the activated dipeptide solution, maintaining the temperature below 45 °C.

-

Crystallization and Isolation: The reaction mixture is cooled to 10 °C over 40 minutes to induce crystallization. The resulting peptide is filtered and washed with water.

-

Drying: The product is dried at 45 °C.

Protocol 3: Deprotection to Yield this compound

This protocol describes the final deprotection step to obtain this compound.

-

Reaction Setup: Z-Gly-MePro-Glu-OH (1 eq) is added in portions to a suspension of 5% Pd/C (0.027 eq by weight) in water (approximately 50 eq).

-

Hydrogenation: The mixture is hydrogenated at 20 °C under a pressure of 5 bar for at least four cycles of 4 hours each.

-

Filtration: The catalyst is removed by filtration through Celite.

-

Work-up: The aqueous solution is washed with an organic solvent such as ethyl acetate to remove organic impurities.

Purification of this compound

The purification of this compound is critical to ensure high purity and remove any process-related impurities and by-products. Common purification techniques include crystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Purification Strategy

A multi-step purification strategy is often employed to achieve the desired purity of the final this compound product. This may involve an initial purification of the protected intermediate followed by a final purification of the deprotected active pharmaceutical ingredient.

-

Purification of Intermediates: Protected intermediates like Z-Gly-MePro-OH can be purified by crystallization. Flash column chromatography can also be used for the purification of protected dipeptides.

-

Final Purification of this compound: After deprotection, the crude this compound can be purified by several methods.

-

Crystallization: Crystalline forms of this compound can be obtained by dissolving the amorphous form in water and then adding an anti-solvent like ethanol, followed by cooling.

-

Spray Drying: An aqueous solution of this compound can be spray-dried to isolate the final product.

-

Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC is a powerful technique for the purification of peptides like this compound.

-

Experimental Workflow for Purification

Caption: General purification workflow for this compound.

Experimental Protocols: Purification

Protocol 4: Crystallization of this compound

This protocol describes a method for obtaining a crystalline form of this compound.

-

Solution Preparation: Prepare a concentrated aqueous solution of amorphous this compound (e.g., 32% w/w).

-

Anti-solvent Addition: Add absolute ethanol to the aqueous solution at ambient temperature.

-

Cooling: Cool the resulting solution to approximately 2 °C with stirring to induce crystallization.

-

Isolation: Isolate the crystalline solid by filtration.

-

Washing: Wash the wet cake with pre-cooled ethanol (around 0 °C).

-

Drying: Dry the crystalline this compound under vacuum.

Protocol 5: Purification by Preparative HPLC

This protocol provides a general guideline for the purification of this compound using preparative reversed-phase HPLC.

-

Column: A preparative C18 silica column is suitable for peptide purification.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA), is commonly used.

-

Gradient Elution: A shallow gradient is often effective for separating closely related impurities. For example, a linear gradient from a low to a high percentage of ACN over an extended period.

-

Sample Preparation: Dissolve the crude this compound in the initial mobile phase or a compatible solvent.

-

Fraction Collection: Collect fractions as the peptide elutes from the column. Monitor the elution profile using a UV detector at a wavelength of approximately 214 nm.

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine the purity of each fraction.

-

Pooling and Lyophilization: Pool the fractions containing high-purity this compound and lyophilize to obtain the final product as a fluffy powder.

Data Presentation

The following tables summarize representative quantitative data from the synthesis and purification of this compound and its intermediates, as reported in the literature.

Table 1: Synthesis and Purification of Z-Gly-MePro-Glu-OH

| Step | Product | Yield | Purity | Analysis Method | Reference |

| Coupling and Crystallization | Z-Gly-MePro-Glu-OH | 74% | 99.5% | Not Specified | |

| NMR Assay | Z-Gly-MePro-Glu-OH | 96% (assay) | - | NMR |

Table 2: Final Product (this compound) Purity

| Starting Material | Final Product | Purity | Analysis Method | Reference |

| Z-Gly-MePro-Glu-OH | This compound | 38:1 mixture with a minor impurity | Analytical RP-HPLC | |

| Amorphous this compound | Crystalline this compound (Form A) | Substantially pure | XRPD |

Analytical Methods for Purity Assessment

The purity of this compound and its intermediates is typically assessed using high-performance liquid chromatography (HPLC).

-

Analytical Column: A C18 silica column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile with 0.05% TFA.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: Diode array detection at wavelengths around 200 nm is suitable for peptide analysis.

Conclusion

The synthesis and purification of this compound can be accomplished through established peptide chemistry methodologies. The choice of synthetic strategy and purification protocol will depend on the desired scale, purity requirements, and available resources. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the development of this compound. Careful optimization of each step is crucial for achieving high yields and purity of the final product.

References

- 1. Frontiers | Development of this compound for the treatment of Rett syndrome: from bench to bedside [frontiersin.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound for the treatment of Rett syndrome: a randomized phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US11827600B2 - Crystalline forms of this compound - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

Establishing In Vitro Models for Trofinetide Efficacy Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofinetide is a synthetic analog of glycine-proline-glutamate (GPE), the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1). It is the first FDA-approved treatment for Rett syndrome (RTT) and has shown potential for treating other neurodevelopmental disorders like Fragile X syndrome (FXS). This compound is believed to exert its therapeutic effects by modulating synaptic function, reducing neuroinflammation, and supporting neuronal structure.[1][2][3]

These application notes provide detailed protocols for establishing robust in vitro models using induced pluripotent stem cell (iPSC)-derived neurons from patients with Rett syndrome and Fragile X syndrome to assess the efficacy of this compound. The described assays provide quantitative endpoints to evaluate the effects of this compound on key cellular and functional phenotypes associated with these disorders.

In Vitro Disease Models: Patient-Derived iPSC Neurons

Patient-derived iPSCs are a powerful tool for modeling neurodevelopmental disorders as they recapitulate the specific genetic background of the donor.[4] For Rett syndrome, iPSCs are typically derived from female patients with mutations in the MECP2 gene.[4] For Fragile X syndrome, iPSCs are derived from male patients with the full mutation (over 200 CGG repeats) in the FMR1 gene, leading to the absence of the Fragile X Mental Retardation Protein (FMRP).

Recommended Cell Lines:

| Disease | Cell Line Type | Source Examples | Key Features |